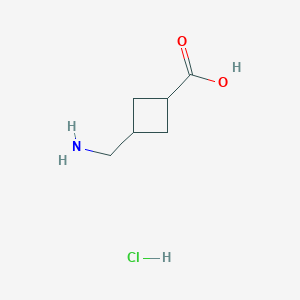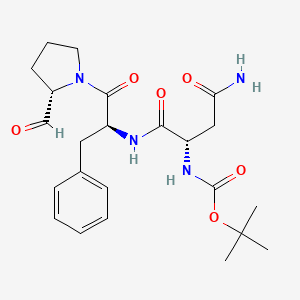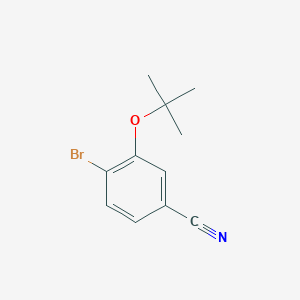
Potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate
Descripción general
Descripción
Potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate is a type of organotrifluoroborate. It is applied in Suzuki Cross-Coupling using organotrifluoroborates as potent boronic acid surrogates .
Molecular Structure Analysis
The molecular formula of this compound is C7H7BF3KO . The structure includes a boron atom bonded to three fluorine atoms and a 4-methoxyphenyl group. The compound also contains a potassium ion .Chemical Reactions Analysis
Organotrifluoroborates, such as this compound, are often used in Suzuki Cross-Coupling reactions . They can act as boronic acid surrogates in these reactions .Physical And Chemical Properties Analysis
This compound appears as white crystals or powder . Its molecular weight is 214.03 g/mol .Aplicaciones Científicas De Investigación
Suzuki Cross-Coupling
- Summary of the Application: Potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate is used in Suzuki Cross-Coupling reactions . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis for the formation of carbon-carbon bonds .
- Methods of Application or Experimental Procedures: In a typical Suzuki Cross-Coupling reaction, the potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate would be used as a boronic acid surrogate . It would be combined with an organohalide in the presence of a palladium catalyst and a base . The reaction would then proceed to form a new carbon-carbon bond .
- Results or Outcomes: The outcome of the Suzuki Cross-Coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of a wide range of organic compounds .
Epoxidation of C=C bonds
- Summary of the Application: Potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate is used in the epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates . This process allows for the selective oxidation of carbon-carbon double bonds to form epoxides .
- Methods of Application or Experimental Procedures: The trifluoroborate would be combined with an oxidizing agent, such as a peracid, in a suitable solvent . The reaction would then proceed to form the epoxide .
- Results or Outcomes: The outcome of the epoxidation reaction is the formation of an epoxide . This allows for the synthesis of a wide range of organic compounds with an epoxide functional group .
Cross-Coupling of a Wide Range of (Hetero)Aryl, Alkenyl and Alkynyl Moieties
- Summary of the Application: Potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate is used in the cross-coupling of a wide range of (hetero)aryl, alkenyl and alkynyl moieties . This process allows for the formation of a wide range of carbon-carbon bonds .
- Methods of Application or Experimental Procedures: The trifluoroborate would be combined with the corresponding (hetero)aryl, alkenyl or alkynyl halide in the presence of a palladium catalyst and a base . The reaction would then proceed to form the new carbon-carbon bond .
- Results or Outcomes: The outcome of the cross-coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of a wide range of organic compounds .
Negishi Cross-Coupling
- Summary of the Application: Potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate is used in Negishi Cross-Coupling reactions . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis for the formation of carbon-carbon bonds .
- Methods of Application or Experimental Procedures: In a typical Negishi Cross-Coupling reaction, the potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate would be used as a boronic acid surrogate . It would be combined with an organozinc compound in the presence of a palladium catalyst . The reaction would then proceed to form a new carbon-carbon bond .
- Results or Outcomes: The outcome of the Negishi Cross-Coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of a wide range of organic compounds .
Stille Cross-Coupling
- Summary of the Application: Potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate is used in Stille Cross-Coupling reactions . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis for the formation of carbon-carbon bonds .
- Methods of Application or Experimental Procedures: In a typical Stille Cross-Coupling reaction, the potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate would be used as a boronic acid surrogate . It would be combined with an organotin compound in the presence of a palladium catalyst . The reaction would then proceed to form a new carbon-carbon bond .
- Results or Outcomes: The outcome of the Stille Cross-Coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of a wide range of organic compounds .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
potassium;trifluoro-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BF3N2O.K/c1-17-8-4-2-7(3-5-8)9-6-10(16-15-9)11(12,13)14;/h2-6H,1H3,(H,15,16);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURIWWYJJDNYGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=NN1)C2=CC=C(C=C2)OC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BF3KN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate | |
CAS RN |
1402242-82-3 | |
| Record name | Potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















